4-methyl-1,3-oxazole-2-thiol
Description
Structural Classification and Significance within Heterocyclic Chemistry
4-methyl-1,3-oxazole-2-thiol is structurally classified as a substituted 1,3-oxazole. The core of the molecule is a five-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 3. ijpsonline.com This core is substituted with a methyl group at position 4 and a thiol group at position 2.
A critical aspect of its structure is the existence of thione-thiol tautomerism, an equilibrium between the thiol form (this compound) and the thione form (4-methyl-3H-1,3-oxazole-2-thione). beilstein-journals.org Spectroscopic studies, including infrared (IR) spectroscopy, have demonstrated that this compound, much like its parent compound and other derivatives, exists predominantly as the thione tautomer in solution. cdnsciencepub.comcdnsciencepub.com The absence of a distinct S-H stretching band in the IR spectrum is a key piece of evidence supporting the prevalence of the C=S (thione) structure. cdnsciencepub.comresearchgate.net
The significance of this compound in heterocyclic chemistry stems from its role as a versatile synthetic building block. chemshuttle.com The presence of multiple reactive sites—the nitrogen and sulfur atoms—allows for selective chemical modifications, leading to a variety of derivatives. clockss.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₅NOS |
| Molecular Weight | 115.157 g/mol |
| Monoisotopic Mass | 115.009186 Da |
| InChI | InChI=1S/C4H5NOS/c1-3-2-6-4(7)5-3/h2H,1H3,(H,5,7) |
| InChIKey | QBOFLCYFXQBLPQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=COC(=S)N1 |
Data sourced from PubChemLite. uni.lu
Historical Context and Evolution of Oxazole-2-thiol Research
While the broader field of oxazole (B20620) chemistry gained prominence during the era of penicillin research, the specific synthesis of oxazole itself was reported later. ijpsonline.com The general and established method for preparing oxazole-2-thiones involves the condensation of α-hydroxycarbonyl compounds with thiocyanic acid. cdnsciencepub.com For this compound specifically, this synthesis is achieved through the reaction of hydroxyacetone (B41140) and potassium thiocyanate (B1210189) (KSCN) in the presence of acid. clockss.org
Historically, academic interest in 1,3-oxazole-2-thiones (OXTs) has been somewhat limited when compared to their saturated counterparts, the 1,3-oxazolidine-2-thiones (OZTs), and their benzo-fused analogs like benzoxazole-2-thiol. clockss.orgnih.gov Early research focused primarily on establishing reliable synthetic routes and elucidating the fundamental structural characteristics of these compounds. cdnsciencepub.com A significant step in the evolution of this research was the use of spectroscopic methods to definitively establish that the thione tautomer is the more stable and predominant form in solution. cdnsciencepub.comcdnsciencepub.com
Overview of Current Research Trajectories for the Compound
Contemporary research on this compound is largely driven by its potential applications in medicinal and materials science. The molecule serves as a key starting material for the synthesis of more complex derivatives with tailored properties.
A primary research trajectory is the exploration of the biological activities of its derivatives. Studies have shown that compounds derived from this compound exhibit antimicrobial properties. For instance, a series of S- and N-alkylated derivatives were synthesized and evaluated for their effectiveness against various microbial pathogens, with some showing promising antifungal activity. clockss.org The oxazole ring is a known pharmacophore, and its derivatives are investigated for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. ijpsonline.comresearchgate.netresearchgate.net
Another significant area of research focuses on the chemoselectivity of the compound's reactions. The reactivity of the thione-thiol tautomers with various electrophiles is studied to control whether substitution occurs at the sulfur (S-alkylation) or nitrogen (N-alkylation) atom. This selectivity is often governed by the Hard and Soft Acids and Bases (HSAB) principle and the specific reaction conditions, which allows for the directed synthesis of distinct isomers. clockss.org
Table 2: Chemoselectivity in the Alkylation of this compound
| Reagent | Product Type | Resulting Compound Example |
|---|---|---|
| Benzyl bromide | S-alkylation | 2-(Benzylsulfanyl)-4-methyl-1,3-oxazole |
| 2-Bromoacetophenone | S-alkylation | 2-(Benzoylmethyl)sulfanyl-4-methyl-1,3-oxazole |
| Acrylonitrile | N-alkylation | 3-(2-Cyanoethyl)-4-methyloxazole-2(3H)-thione |
Data derived from research on the reactivity of oxazole-2(3H)-thiones. clockss.org
Current investigations continue to build on this foundation, aiming to develop novel synthetic methodologies and to explore the full potential of this compound and its derivatives in various scientific fields. organic-chemistry.org
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-oxazole-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-3-2-6-4(7)5-3/h2H,1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOFLCYFXQBLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC(=N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methyl 1,3 Oxazole 2 Thiol and Analogues
Established Cyclization Routes for Oxazole-2-thiols
Traditional methods for the synthesis of the oxazole (B20620) ring often rely on cyclization reactions of acyclic precursors. These routes provide a foundational understanding of the formation of this key heterocyclic system.
Condensation Reactions Involving Thiocyanic Acid and Glycolic Aldehyde Derivatives
A direct and efficient approach to the synthesis of oxazole-2(3H)-thione moieties involves the condensation of α-hydroxy ketones with thiocyanic acid. This method is particularly relevant for the synthesis of the target compound, where 1-hydroxypropan-2-one would serve as the α-hydroxy ketone precursor to introduce the 4-methyl substituent. The reaction proceeds through the formation of an intermediate from the α-hydroxy ketone, which then undergoes cyclization with thiocyanic acid to yield the oxazole-2(3H)-thione. This approach has been successfully applied in the synthesis of a new class of glycosidase inhibitors containing the oxazole-2(3H)-thione moiety.
Cyclization of β-Hydroxy Amides
The cyclization of β-hydroxy amides is a well-established method for the synthesis of oxazolines, which can be subsequently oxidized to oxazoles. Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor have been shown to be effective for this transformation, enabling a mild and efficient cyclization. organic-chemistry.orgresearchgate.net A one-pot protocol for the synthesis of oxazoles from β-hydroxy amides has also been developed. organic-chemistry.orgresearchgate.net
For the synthesis of 4-methyl-1,3-oxazole-2-thiol, this method would necessitate the use of a β-hydroxy thioamide as the starting material. While the cyclization of β-hydroxy amides is documented, the analogous cyclization of β-hydroxy thioamides to oxazole-2-thiols is less common in the literature. Theoretically, a β-hydroxy thioamide could undergo a similar cyclodehydration to form the corresponding oxazole-2-thiol.
Advanced and Emerging Synthetic Strategies
More contemporary approaches to oxazole synthesis often involve innovative one-pot procedures and the use of transition-metal catalysis, offering advantages in terms of efficiency, selectivity, and substrate scope.
Iminophosphorane-Mediated One-Pot Syntheses
Iminophosphoranes are versatile reagents in heterocyclic synthesis, most notably through the aza-Wittig reaction. The reaction of iminophosphoranes with heterocumulenes such as carbon disulfide (CS2) provides a potential route to sulfur-containing heterocycles. This reaction proceeds under mild conditions and can be part of a one-pot tandem aza-Wittig/electrocyclic ring closure process. While this methodology is well-documented for the synthesis of various fused heterocyclic systems, its direct application to the synthesis of simple oxazole-2-thiols is not extensively reported. The conceptual approach would involve the reaction of an appropriate iminophosphorane with carbon disulfide to form an isothiocyanate intermediate, which could then undergo cyclization.
Transition-Metal-Free Intramolecular Cyclizations of N-Propargylic Amides
The intramolecular cyclization of N-propargylic amides has emerged as a powerful, transition-metal-free method for the synthesis of oxazoles. organic-chemistry.org This reaction can be promoted by bases or acids and proceeds through the nucleophilic attack of the amide oxygen onto the alkyne moiety. organic-chemistry.org A variety of substituents on the oxazole ring can be introduced through this method, depending on the structure of the starting N-propargylic amide. organic-chemistry.org
To adapt this synthesis for this compound, one would need to start with the corresponding N-propargylic thioamide. The cyclization of N-propargylic thioamides could potentially lead to the formation of either thiazoles or oxazoles, depending on whether the sulfur or oxygen atom of the thioamide acts as the nucleophile. The chemoselectivity of this cyclization would be a critical factor. While the chemistry of thioamides is well-studied, including their use in transamidation reactions, the specific intramolecular cyclization of N-propargylic thioamides to oxazoles is not a widely reported transformation. nih.govnih.govrsc.orgresearchgate.net
Catalyzed Cycloadditions and Cross-Coupling Reactions (e.g., Gold, Copper, Palladium Systems)
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and oxazoles are no exception.
Gold Catalysis: Gold catalysts are known to activate alkynes towards nucleophilic attack and have been employed in the synthesis of a variety of sulfur-containing heterocycles. syncatdavies.comnih.govworldscientific.com Gold-catalyzed cycloisomerization of propargylic amides is a mild and efficient route to oxazoles. nih.gov While direct gold-catalyzed syntheses of oxazole-2-thiols are not prominent, the functionalization of alkynes with sulfur-containing nucleophiles is a known process, suggesting the potential for developing such a methodology.
Copper Catalysis: Copper-catalyzed reactions are particularly relevant for the formation of C–S bonds. For instance, copper-catalyzed S-arylation of furanose-fused oxazolidine-2-thiones with aryl iodides has been demonstrated. nih.gov This suggests that copper catalysis could be employed to introduce a substituent onto the sulfur atom of a pre-formed oxazole-2-thiol. Furthermore, copper(II) triflate has been used as a catalyst for the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides. researchgate.net A sustainable method for preparing oxazoles using a copper catalyst in water has also been described. jsynthchem.com
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings. semanticscholar.org While these reactions are more commonly used to form C-C bonds, methods for C-S bond formation are also known. nih.gov It is conceivable that a palladium-catalyzed cross-coupling reaction could be used to introduce a thiol group or a protected thiol group at the 2-position of a suitably functionalized oxazole precursor, such as a 2-halooxazole.
Below is a table summarizing the general yields of analogous catalyzed reactions for the synthesis of oxazole derivatives.
| Catalyst System | Reaction Type | Substrate Scope | General Yield |
|---|---|---|---|
| Gold Catalysts | Cycloisomerization of Propargylic Amides | Various substituted propargylic amides | Good to excellent |
| Copper Catalysts | C-S Cross-Coupling | Oxazolidine-2-thiones and aryl iodides | Reasonable to good nih.gov |
| Palladium Catalysts | Cross-Coupling of Halo-oxazoles | Aryl and heteroaryl boronic acids | Good to excellent semanticscholar.org |
| Copper(II) Triflate | Coupling of α-diazoketones and amides | Various α-diazoketones and amides | Up to 87% researchgate.net |
Microwave-Assisted and Green Chemistry Approaches
The synthesis of oxazole derivatives has significantly benefited from the adoption of microwave-assisted organic synthesis (MAOS) and green chemistry principles, leading to faster reaction times, higher yields, and more environmentally friendly processes. nih.govwjarr.com
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in the synthesis of heterocyclic compounds, including oxadiazoles (B1248032) and oxazoles. nih.govresearchgate.net This technique accelerates reaction rates by directly and efficiently heating the reaction mixture, often leading to a dramatic reduction in reaction times from hours to mere minutes. nih.govnih.gov For instance, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been achieved in 3-4 minutes using microwave irradiation, a significant improvement over conventional heating methods. nih.gov In the context of oxazole synthesis, microwave-assisted methods have been successfully used for [3+2] cycloaddition reactions to produce 5-substituted oxazoles and 4,5-disubstituted oxazolines. nih.govacs.org By controlling the amount of base (e.g., K₃PO₄), the reaction can be selectively directed towards either the oxazole or the oxazoline (B21484) product. nih.govacs.org These reactions are often complete in as little as 5-8 minutes. acs.orgijpsonline.com
Solvent-free, or solid-phase, microwave-assisted synthesis further enhances the green credentials of these methodologies. By adsorbing reactants onto a solid support like silica (B1680970) gel, the need for volatile and often toxic organic solvents is eliminated. wjarr.comnih.gov This approach has been used for synthesizing 1,3,4-oxadiazole analogues, demonstrating the potential for clean and efficient production. wjarr.com
Green Chemistry Approaches:
Beyond microwave assistance, other green chemistry strategies are being applied to oxazole synthesis. The use of ionic liquids as reusable reaction media represents one such approach. In an improved one-pot van Leusen oxazole synthesis, ionic liquids served as the solvent, allowing for high yields of 4,5-disubstituted oxazoles. A key advantage is that the ionic liquid can be recovered and reused multiple times without a significant drop in product yield. organic-chemistry.org
Catalysis also plays a crucial role in developing greener synthetic routes. The use of catalysts like copper, palladium, or nickel facilitates reactions under milder conditions and can enable novel reaction pathways. rsc.orgijpsonline.com For example, a silica gel-supported cycloisomerization of propargylic amides provides an efficient and mild route to polysubstituted oxazoles. ijpsonline.com Similarly, the development of one-pot reactions, where multiple synthetic steps are carried out in a single vessel, reduces waste, saves time, and minimizes the use of purification materials. ijpsonline.com
The following table summarizes various microwave-assisted approaches relevant to oxazole and related heterocyclic syntheses.
| Product Type | Reactants | Conditions | Reaction Time | Yield | Reference |
| 5-Substituted Oxazoles | Aryl aldehydes, TosMIC, K₃PO₄ (2 equiv.) | Microwave (280-350W), Isopropanol, 60-65°C | 8 min | High | nih.govacs.orgijpsonline.com |
| 4,5-Disubstituted Oxazolines | Aryl aldehydes, TosMIC, K₃PO₄ (1 equiv.) | Microwave (280W), Isopropanol, 60°C | 5-8 min | High (94%) | nih.govacs.org |
| 1,3,4-Oxadiazoles | Isoniazid, Aromatic aldehyde | Microwave (300W), DMF (catalyst) | 3 min | Good | nih.gov |
| 1,3,4-Oxadiazoles | Acyl hydrazones, Aldehydes | Microwave, Solvent-free, BTPPDS (oxidant) | 25 min | N/A | nih.gov |
| 2,5-disubstituted 1,3,4-oxadiazoles | Hydrazides, Aromatic acids | Microwave, POCl₃ | N/A | 54-75% | researchgate.net |
TosMIC: p-Toluenesulfonylmethyl isocyanide BTPPDS: 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate
Control of Regioselectivity and Stereochemical Aspects in Oxazole Ring Formation
Achieving control over the precise spatial arrangement of substituents on the oxazole ring is a critical aspect of synthesis, influencing the final compound's properties and biological activity. This involves managing both regioselectivity (where substituents attach) and stereochemistry (the 3D orientation of atoms).
Regioselectivity:
The formation of a specific isomer (regioisomer) during oxazole synthesis can often be directed by the choice of catalyst, ligands, and solvent. In palladium-catalyzed direct arylation of oxazoles, for example, the position of arylation can be selectively controlled. Using specific phosphine (B1218219) ligands, arylation can be directed to the C-5 position in polar solvents, while switching to nonpolar solvents favors arylation at the C-2 position. organic-chemistry.org This demonstrates how reaction conditions can manipulate the electronic environment of the oxazole ring to favor substitution at a particular site.
Metal-free annulation reactions can also provide high regioselectivity. The reaction of alkynes, nitriles, and an oxygen source (like PhIO) in the presence of a strong acid can assemble 2,4-disubstituted and 2,4,5-trisubstituted oxazoles with a specific arrangement of substituents. organic-chemistry.org Similarly, cascade reactions mediated by catalysts like palladium and copper have been developed for the regioselective synthesis of trisubstituted oxazoles from simple starting materials. rsc.org
Stereochemical Aspects:
While the aromatic oxazole ring itself is planar, stereochemistry becomes a crucial consideration when chiral centers are present in the substituents or when synthesizing related, non-aromatic structures like oxazolines. The stereochemical outcome of a reaction is often determined by the mechanism of ring formation and the nature of the starting materials.
For instance, the incorporation of an amino acid like serine into an oxazole ring, a process found in the biosynthesis of natural products, involves stereochemical considerations. The formation of the oxazole ring from an acylserine intermediate can proceed through several pathways, and the stereochemistry of the starting serine can influence the final structure. rsc.org In synthetic reactions, if a starting material (e.g., an α-bromoketone) possesses a chiral center, the reaction conditions must be chosen to either retain or control the inversion of that stereocenter during ring formation. Some palladium-catalyzed reactions are noted to be regio- and stereospecific with respect to the starting materials, meaning the stereochemistry of the reactant directly dictates the stereochemistry of the product. organic-chemistry.org
The diastereoselective synthesis of 4,5-disubstituted oxazolines highlights the ability to control stereochemistry in related five-membered rings. In a microwave-assisted reaction, controlling the stoichiometry of the base allowed for the highly diastereoselective formation of oxazolines. nih.gov
Isolation and Purification Techniques for Thiol-Containing Oxazoles
The successful synthesis of this compound and its analogues is contingent upon effective methods for their isolation and purification. The presence of the thiol (SH) group offers both unique challenges and opportunities for separation.
Chromatographic Methods:
Standard laboratory techniques remain fundamental to the purification of oxazole derivatives. Silica gel chromatography is a widely used method for purifying reaction mixtures to isolate the desired product. researchgate.net The polarity of the eluent is carefully chosen to effectively separate the target compound from unreacted starting materials and byproducts. The purity of the collected fractions is often monitored by Thin Layer Chromatography (TLC). nih.govchemmethod.com
Thiol-Specific Affinity Purification:
The reactive nature of the thiol group can be exploited for highly selective purification. Covalent chromatography using a solid support, such as a thiopropyl resin, is a powerful technique for isolating thiol-containing molecules. gbiosciences.com
The general procedure involves:
Immobilization: The crude reaction mixture is passed through a column containing the resin. The resin has an activated disulfide bond that reacts with the thiol group of the target oxazole, forming a new, stable disulfide bond and covalently attaching the molecule to the solid support. Non-thiol impurities are washed away.
Elution: After the impurities are removed, the purified thiol-containing oxazole is released from the resin by treating it with a mild reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. gbiosciences.comgoogle.com This cleaves the disulfide bond and liberates the desired product.
A similar strategy involves using a polymer-bound resin with a disulfide leaving group. The thiol compound displaces the leaving group and becomes attached to the polymer. Subsequent release with a reducing agent yields the purified thiol. google.com This method is advantageous as it can lead to a high purity of the target thiol. google.com
The following table compares common purification techniques for thiol-containing oxazoles.
| Technique | Principle | Advantages | Disadvantages |
| Silica Gel Chromatography | Differential adsorption based on polarity. | Widely applicable, good for separating compounds with different polarities. | Can be time-consuming, may require large volumes of solvent, potential for sample degradation on acidic silica. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Can yield highly pure crystalline solids, cost-effective. | Requires a suitable solvent to be found, may not be effective for all compounds or for removing certain impurities. |
| Covalent (Thiol-Affinity) Chromatography | Reversible covalent bond formation between the thiol group and an activated solid support. | Highly selective for thiol-containing compounds, results in high purity. | Requires specific resins, involves additional steps of binding and elution with reducing agents. |
Coordination Chemistry of 4 Methyl 1,3 Oxazole 2 Thiol As a Ligand
Ligand Design and Coordination Potential
4-methyl-1,3-oxazole-2-thiol is a heterocyclic compound featuring an oxazole (B20620) ring substituted with a methyl group at the 4-position and a thiol group at the 2-position. This molecule exists in a tautomeric equilibrium between the thiol and thione forms, which significantly influences its coordination behavior. The presence of multiple potential donor sites—the nitrogen and oxygen atoms of the oxazole ring and the exocyclic sulfur atom—renders it a versatile ligand for coordination with a variety of metal ions.
The design of this compound offers several advantageous features for a ligand. The soft sulfur donor atom is expected to form strong bonds with soft metal ions, while the harder nitrogen and oxygen atoms can coordinate to harder metal centers. This ambidentate character could allow for the formation of a diverse range of metal complexes with varying coordination geometries and electronic properties. The methyl group at the 4-position can also influence the ligand's steric and electronic properties, potentially affecting the stability and reactivity of the resulting metal complexes.
Diversity of Coordination Modes of Oxazole-2-thiolates
Based on the coordination chemistry of analogous heterocyclic thiols, 4-methyl-1,3-oxazole-2-thiolate, the deprotonated form of the ligand, can be expected to exhibit several coordination modes:
Monodentate Coordination: The ligand could coordinate to a metal center through either the exocyclic sulfur atom or the nitrogen atom of the oxazole ring. Coordination through the sulfur atom is generally favored for softer metal ions.
Bidentate Chelation: The ligand could form a chelate ring by coordinating to a single metal center through both the nitrogen and sulfur atoms. This mode of coordination is common for ligands with donor atoms in close proximity and often leads to the formation of stable five- or six-membered chelate rings.
Bridging Coordination: The ligand could act as a bridge between two or more metal centers. This can occur in several ways, for instance, with the sulfur atom bridging two metal ions, or with the sulfur coordinating to one metal and the nitrogen to another. This bridging ability can lead to the formation of polynuclear complexes and coordination polymers.
Studies on related 1,2,4-triazole-3-thiol ligands have shown that they can act as bidentate ligands, coordinating to metal ions through the sulfur and an adjacent nitrogen atom. nih.govekb.eg Similarly, oxadiazole-based ligands have been shown to coordinate to metal centers through their ring nitrogen atoms, and in the case of thio-substituted derivatives, the exocyclic sulfur is also a primary coordination site. nih.govedu.krd
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants would be crucial in determining the final product. The deprotonation of the thiol group is often a key step in the formation of stable metal-thiolate bonds. wikipedia.org
The structural elucidation of these potential complexes would rely on a combination of analytical and spectroscopic techniques:
Single-Crystal X-ray Diffraction: This technique would provide definitive information about the solid-state structure of the complexes, including bond lengths, bond angles, and the coordination geometry around the metal center.
Infrared (IR) Spectroscopy: IR spectroscopy would be useful in determining the coordination mode of the ligand. Changes in the vibrational frequencies of the C=N, C-S, and N-H (in the thione form) bonds upon coordination can provide insights into which donor atoms are involved in bonding to the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be valuable for characterizing the structure of the complexes in solution. Shifts in the resonances of the ligand's protons and carbons upon coordination can indicate the binding sites.
Elemental Analysis: This would be used to determine the empirical formula of the synthesized complexes.
For instance, in studies of related triazole-thiol complexes, the disappearance of the S-H stretching band in the IR spectrum and significant shifts in the 1H and 13C NMR signals of the ligand upon complexation have been used to confirm coordination. nih.gov
Electronic and Spectroscopic Properties of Metal-Oxazole-2-thiolate Complexes
The electronic and spectroscopic properties of metal complexes of this compound would be highly dependent on the nature of the metal ion and the coordination geometry.
UV-Visible Spectroscopy: The electronic spectra of the complexes would be expected to show bands corresponding to both intraligand transitions and ligand-to-metal charge transfer (LMCT) or d-d transitions. The positions and intensities of these bands would provide information about the electronic structure of the complex and the coordination environment of the metal ion. For example, studies on related triazole-thiol complexes have reported intra-ligand transitions and charge transfer bands in their electronic spectra. nih.gov
Magnetic Susceptibility Measurements: These measurements would be used to determine the magnetic properties of the complexes, which can help in assigning the oxidation state and spin state of the metal ion.
Theoretical investigations, such as Density Functional Theory (DFT) calculations, could also be employed to complement the experimental data and provide a deeper understanding of the electronic structure and bonding in these complexes. Such studies have been performed on related 4-methyl-4H-1,2,4-triazole-3-thiol complexes to analyze their molecular structure and electronic properties. inorgchemres.org
Catalytic Applications of Derived Metal Complexes
While there is no specific information on the catalytic applications of metal complexes derived from this compound, the structural motifs present in this ligand suggest potential for catalytic activity. Metal complexes containing N- and S-donor ligands are known to be active catalysts in a variety of organic transformations.
For example, vanadium complexes with methyl-substituted oxazole-containing ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com The electronic and steric properties of the ligands in these systems play a crucial role in determining the catalytic activity and the properties of the resulting polymers. It is conceivable that metal complexes of this compound could also exhibit catalytic activity in reactions such as oxidation, reduction, or cross-coupling reactions, an area that warrants future investigation.
Theoretical and Computational Investigations of 4 Methyl 1,3 Oxazole 2 Thiol
Quantum Chemical Calculations for Molecular Structure and Stability
Quantum chemical calculations are a powerful tool for investigating the molecular structure and stability of 4-methyl-1,3-oxazole-2-thiol. These calculations are performed using various computational methods to predict the molecule's geometry, electronic structure, and spectroscopic properties.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. For oxazole (B20620) derivatives, Density Functional Theory (DFT) methods, such as B3LYP with a 6-311G++(d,p) basis set, are commonly employed to predict optimized structures. irjweb.com These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. For instance, in a related oxazole derivative, the bond angles of the oxazole ring, specifically N15–C16–O12 and O12–C13–C14, were calculated to be 114.1° and 107.4°, respectively. irjweb.com The dihedral angle between the oxazole and an attached benzimidazole ring was found to be in the range of 170-180.0°. irjweb.com
Conformational analysis is also a key aspect, especially for flexible molecules. However, for a relatively rigid structure like this compound, the focus is primarily on the tautomeric equilibrium between the thiol and thione forms. Computational studies on similar 1,3,4-oxadiazole-2-thiol systems have shown that the thione form is generally more stable. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for an Oxazole Derivative
| Parameter | Value |
|---|---|
| Bond Angle (N15–C16–O12) | 114.1° |
| Bond Angle (O12–C13–C14) | 107.4° |
Note: This data is for a different oxazole derivative and serves to illustrate the type of information obtained from geometry optimization calculations. irjweb.com
The electronic structure of a molecule is fundamental to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com
Table 2: Calculated Energies for Oxazole and 4-methyl-oxazole
| Compound | -HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Oxazole | 9.534 | 4.491 | 14.025 |
Note: This data is for oxazole and 4-methyl-oxazole, not the 2-thiol derivative, and is used here for illustrative purposes. researchgate.net
Charge distribution analysis provides insights into the electrostatic potential of the molecule, highlighting regions that are electron-rich or electron-poor. This information is valuable for predicting sites of electrophilic and nucleophilic attack.
Computational methods can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. The assignments of vibrational modes are often performed based on the potential energy distribution (PED). nih.gov For a new hybrid of 1,3,4-oxadiazole-thione with quinazolin-4-one, DFT calculations at the B3LYP/6-311++G(d,p) level of theory provided results that were in good agreement with experimental data. nih.gov
Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT) calculations. nih.gov These predictions help in the interpretation of experimental UV-Vis spectra and provide information about the excited states of the molecule.
Mechanistic Studies of Chemical Reactions
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. It allows for the study of reaction pathways, the identification of transition states, and the calculation of activation energies.
Analysis of Intermolecular Interactions
Computational chemistry provides powerful tools to analyze the various non-covalent interactions that govern the supramolecular assembly and crystal packing of molecules like this compound. These interactions, though weak individually, collectively determine the physical properties and biological recognition capabilities of the compound. nih.gov Understanding the hierarchy, energy, and geometry of these interactions is crucial for designing new materials and molecules with specific functions. nih.gov
Hydrogen bonds are among the most significant specific intermolecular interactions that dictate molecular architecture. nih.gov In the crystalline state of related heterocyclic compounds, hydrogen bonding and van der Waals interactions are often the dominant forces in the crystal packing. nih.gov For this compound, which exists in a tautomeric equilibrium with 4-methyl-1,3-oxazole-2(3H)-thione, the potential for hydrogen bonding is significant. The thione tautomer possesses an N-H group that can act as a hydrogen bond donor, while the sulfur and oxygen atoms can act as acceptors. The thiol tautomer's S-H group can also participate as a donor.
| Interaction Type | Contribution to Crystal Packing |
| H···H | 33.2% |
| H···O/O···H | 19.9% |
| H···C/C···H | 17.8% |
This interactive table is based on data for a related benzoxazole compound to illustrate the methodology. nih.gov
Computational calculations on such systems have quantified the energy of specific hydrogen bonds, such as C–H···O interactions, to be around 44.8 kJ mol⁻¹. nih.gov Similar N-H···S, N-H···O, or S-H···N hydrogen bonding networks are expected to play a primary role in the solid-state structure of this compound.
The 1,3-oxazole ring in this compound is an aromatic heterocycle capable of participating in π-π stacking interactions. These interactions are crucial in various chemical and biological processes, including ligand-protein binding and the folding of macromolecules. nih.gov Computational and crystallographic studies on similar 1,3,4-oxadiazole (B1194373) systems have provided insight into the nature of these interactions. nih.gov
Theoretical studies using Density Functional Theory (DFT) can confirm and characterize these weak interactions. nih.gov Research on N-pyridyl ureas bearing oxadiazole moieties has identified and analyzed (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) stacking. nih.gov The analysis of crystallographic databases like the Cambridge Structural Database (CSD) and Protein Data Bank (PDB) has further confirmed the prevalence of such interactions involving oxadiazole cores. nih.gov It is plausible that the oxazole ring of this compound engages in similar π-stacking with other aromatic systems or with other oxazole rings, contributing to the stability of its condensed phases.
| Interaction Participant | Role in Interaction | Common π-Systems Involved |
| Oxazole Ring | π-system donor or acceptor | Six-membered rings (e.g., benzene, pyridine) |
| Oxazole Ring | π-system donor or acceptor | Five-membered rings (e.g., other oxazoles, thiophenes) |
| Oxazole Nitrogen/Carbon | Atomic participant | Contributes significantly to π-π contacts |
This interactive table outlines the potential roles of the oxazole moiety in π-stacking interactions based on findings for analogous oxadiazole systems. nih.gov
The tautomeric equilibrium between the thiol and thione forms of this compound is highly sensitive to the surrounding environment, particularly the solvent. mdpi.com Solvent effects can alter the stability of individual tautomers to different extents, potentially changing the preferred form in solution. mdpi.comresearchgate.net Computational models are essential for investigating these effects.
The Polarizable Continuum Model (PCM) is a widely used method to simulate the influence of a solvent on molecular properties. mdpi.comresearchgate.net This approach treats the solvent as a continuous medium with a specific dielectric constant (ε). mdpi.com Studies on similar heterocyclic systems have shown that while one tautomer may be more stable in the gas phase, solute-solvent interactions can favor the other tautomer in polar solvents. academicjournals.org Typically, the tautomer with a larger dipole moment is stabilized to a greater extent by polar solvents. academicjournals.org
Onsager's reaction field theory provides a foundational model for understanding electrostatic solvation and can be used to study solvent effects on product selectivity and tautomeric equilibria. researchgate.netaps.org This theory relates the stabilization of a solute to its dipole moment and the dielectric constant of the solvent. aps.org For the thione-thiol tautomerism, increasing the solvent polarity generally favors the more polar tautomer, which is often the thione form. academicjournals.org
| Tautomer Property | Gas Phase (ε=1) | Chloroform (ε=4.9) | DMSO (ε=46.7) |
| Relative Stability | Thiol form often more stable | Thione form may become more stable | Thione form significantly stabilized |
| Tautomerization Barrier | Lower | Intermediate | Higher |
This interactive table illustrates the general trend of solvent effects on the stability of thiol/thione tautomers based on principles from computational studies on related molecules. academicjournals.org
Molecular Dynamics Simulations for System Behavior
For a molecule like this compound, MD simulations can be employed to:
Confirm Complex Stability: In the context of drug design, MD simulations are used to validate the stability of a ligand-protein complex predicted by molecular docking. mdpi.comnih.gov Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to ensure the ligand remains stably bound in the target's active site. nih.gov
Analyze Solution Behavior: MD simulations can predict the conformational preferences and interaction energies of the molecule in different solvents, such as water or acidic media. nih.gov This complements the static picture provided by continuum solvation models by including explicit solvent molecules and their dynamic interactions.
Study Intermolecular Interactions: Simulations can reveal the formation and lifetime of specific intermolecular interactions, such as hydrogen bonds, providing a dynamic view of the hydrogen-bonding networks. nih.gov
These simulations provide a bridge between the static, energy-minimized structures from quantum chemical calculations and the dynamic reality of molecules in a condensed phase or biological environment. nih.govnih.gov
Advanced Applications in Organic Synthesis and Materials Science
Utilization as a Versatile Synthetic Building Block
The chemical reactivity of 4-methyl-1,3-oxazole-2-thiol is primarily centered around the nucleophilicity of the thiol group and the inherent reactivity of the oxazole (B20620) ring. The thiol moiety can readily undergo S-alkylation, S-acylation, and addition to electrophilic species, making it a convenient handle for introducing the oxazole core into a wide array of molecular frameworks. researchgate.net The oxazole ring itself, being an electron-rich heterocycle, can participate in various organic reactions, including electrophilic substitution and cycloaddition reactions, although the latter often requires activation. thepharmajournal.com
The thiol group exists in tautomeric equilibrium with the thione form (4-methyl-1,3-oxazolin-2-thione). This tautomerism is a key aspect of its reactivity, with the thione form often being the more stable. Reactions such as alkylation typically occur at the sulfur atom, demonstrating the nucleophilic character of the thiol tautomer.
The versatility of this building block is evident in its use to synthesize a variety of derivatives. For instance, reaction with alkyl halides leads to the formation of S-alkylated products, while reaction with acyl chlorides yields the corresponding thioesters. These reactions are generally high-yielding and proceed under mild conditions, highlighting the utility of this compound in synthetic organic chemistry.
Table 1: Examples of Derivatives Synthesized from this compound and Related Thiones
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione | Alkyl Iodide | S-Alkylated Thiazolium Salt | nih.gov |
| 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | Substituted α-haloketones | S-Substituted Oxadiazole | mdpi.com |
| 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol | Various Electrophiles | S-Substituted Oxadiazole | researchgate.net |
Scaffold for the Rational Design of Novel Chemical Entities
The this compound core serves as an attractive scaffold in the rational design of new molecules with potential biological activity. The oxazole ring is a known pharmacophore found in numerous natural products and synthetic drugs. thepharmajournal.comnih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for binding to biological targets. nih.gov
The thiol group provides a convenient point for modification, allowing for the introduction of various substituents to probe structure-activity relationships (SAR). This is a cornerstone of rational drug design, where systematic modifications of a lead compound are made to optimize its biological activity. The methyl group at the 4-position of the oxazole ring also influences the molecule's steric and electronic properties, which can be crucial for target recognition.
Furthermore, the 1,3,4-oxadiazole-2-thiol moiety, a close structural analog, is recognized as a bioisostere for carboxylic acids and other functional groups. nih.gov Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve a compound's pharmacokinetic and pharmacodynamic properties. Given the structural similarities, this compound can be envisioned as a scaffold for the design of bioisosteres of known bioactive molecules.
Applications in Dynamic Covalent Chemistry and Supramolecular Assemblies
While the application of this compound in dynamic covalent chemistry (DCC) and supramolecular assemblies is not extensively documented, the inherent reactivity of the thiol group suggests potential in these fields. Thiol-disulfide exchange is a well-established dynamic covalent reaction, and the thiol group of this compound could potentially participate in such reversible bond formation. researchgate.net
The formation of supramolecular assemblies often relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. The oxazole ring, with its heteroatoms and aromatic character, has the potential to engage in these interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-stacking with other aromatic systems. The thiol group could also be used to coordinate with metal ions, leading to the formation of metallo-supramolecular structures. However, specific research demonstrating these applications for this compound is currently limited.
Integration into Functional Organic Materials
The integration of this compound into functional organic materials is another area of potential, though currently underexplored, application. The oxazole moiety is known to be a component of some organic electronic materials due to its electronic properties and stability. thepharmajournal.com The ability to modify the thiol group allows for the incorporation of this heterocycle into larger polymeric or molecular structures.
For instance, the thiol group could be used to anchor the molecule to surfaces or to polymerize into poly(thioether)s containing the oxazole unit. Such materials could potentially exhibit interesting optical or electronic properties. The inherent fluorescence of some oxazole derivatives could also be exploited in the development of sensors or imaging agents. As with its application in supramolecular chemistry, further research is needed to fully realize the potential of this compound in the field of materials science.
Precursor in Agrochemical Chemistry
The field of agrochemical chemistry represents a promising area for the application of this compound. Many heterocyclic compounds, including those containing oxadiazole and thiazole rings, are known to exhibit a wide range of pesticidal activities. nih.govmdpi.com These structurally related heterocycles serve as valuable leads for the development of new herbicides, fungicides, and insecticides. nih.govnih.gov
Derivatives of 1,3,4-oxadiazole-2-thiol, which are close analogs of this compound, have shown significant fungicidal activity against various plant pathogens. nih.gov Similarly, other oxadiazole and thiazole derivatives have demonstrated herbicidal and insecticidal properties. nih.govnih.gov The mechanism of action of these compounds often involves the inhibition of specific enzymes or disruption of vital biological processes in the target pests.
The this compound scaffold can be readily modified at the sulfur atom to generate libraries of new compounds for agrochemical screening. The introduction of different substituents can modulate the compound's biological activity, selectivity, and environmental persistence. The data from related heterocyclic compounds strongly suggests that derivatives of this compound are promising candidates for the development of novel agrochemicals.
Table 2: Pesticidal Activities of Structurally Related Oxadiazole and Thiazole Derivatives
| Compound Class | Activity Type | Target Organism(s) | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole (B1194373) Thioether Derivatives | Fungicidal, Herbicidal | Sclerotinia sclerotiorum, Rhizoctonia solani | nih.gov |
| 1,3,4-Oxadiazole Derivatives Grafted on Chitosan | Insecticidal | Spodoptera littoralis (Cotton leafworm) | nih.gov |
| 2-(pyrazol-4-yl)-1,3,4-oxadiazoles | Antibacterial | Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri | nih.gov |
| 5-Substituted 1,3,4-oxadiazole-2-thiols | Fungicidal | Aspergillus flavus, Mucor species, Aspergillus niger | researchgate.net |
Future Research Directions and Unexplored Avenues
Development of Asymmetric Syntheses
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While methods for the synthesis of oxazole (B20620) derivatives are established, the development of asymmetric routes to produce enantiomerically pure 4-methyl-1,3-oxazole-2-thiol derivatives remains a compelling and largely unexplored frontier. Future research in this area could focus on several promising strategies:
Chiral Catalysis: The use of chiral catalysts, such as those based on transition metals complexed with chiral ligands, could facilitate the enantioselective construction of the oxazole ring or the stereoselective functionalization of a pre-existing ring. For instance, chiral phosphoric acids have been successfully employed in the atroposelective synthesis of N-aryl 1,2,4-triazoles, a strategy that could potentially be adapted for creating chiral derivatives of this compound. nih.gov
Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary into the synthetic pathway can guide the stereochemical outcome of key bond-forming reactions. Oxazolidine-2-thiones, structurally related to the target molecule, are themselves important chiral auxiliaries in asymmetric synthesis. nih.govresearchgate.net This precedent suggests the potential for developing syntheses where a chiral precursor directs the formation of a specific enantiomer of a this compound derivative.
Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful and environmentally friendly approach to asymmetric synthesis. Enzymes such as hydrolases, reductases, and transaminases could be engineered or screened for their ability to catalyze key steps in the synthesis of chiral this compound precursors with high enantioselectivity.
Successful development of these asymmetric syntheses would provide access to single-enantiomer derivatives, which is crucial for investigating their stereospecific interactions with biological targets and for the creation of advanced chiral materials.
High-Throughput Screening for Novel Reactivity
High-throughput screening (HTS) has revolutionized the discovery of new reactions and bioactive molecules. Applying HTS methodologies to this compound could rapidly unveil its reactivity profile and identify novel chemical transformations. Future research directions in this area include:
Reaction Discovery Screening: A diverse library of potential reaction partners (e.g., electrophiles, nucleophiles, and catalysts) could be screened in parallel against this compound under a wide range of conditions. This would enable the rapid identification of unexpected and potentially useful reactions. Fluorescence-based assays, for example, have been developed for the high-throughput evaluation of thiol reactivity and could be adapted for this purpose. nih.gov
Combinatorial Synthesis of Derivatives: By employing automated synthesis platforms, large libraries of this compound derivatives with diverse substitutions at various positions could be generated. These libraries would be invaluable for structure-activity relationship (SAR) studies and for screening for desired properties.
Catalyst Screening: HTS can be used to rapidly screen a wide variety of potential catalysts for known or newly discovered reactions involving this compound, optimizing reaction conditions for yield and selectivity.
The data generated from such HTS campaigns would not only expand the known chemistry of this compound but also accelerate the discovery of derivatives with valuable applications.
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is fundamental to its development. While standard spectroscopic techniques like NMR and IR are essential, advanced methods can provide deeper insights. Future research should leverage these sophisticated techniques:
Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, can be used to unambiguously assign all proton and carbon signals and to determine the three-dimensional structure and conformation of this compound and its derivatives in solution. ipb.pt Solid-state NMR could also provide valuable information about the structure and packing in the solid state.
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of newly synthesized derivatives. Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of this compound, providing valuable structural information. nih.govclockss.org
Vibrational Spectroscopy with Theoretical Support: The detailed analysis of Fourier-transform infrared (FT-IR) and Raman spectra, when combined with theoretical calculations (such as Density Functional Theory), can provide a comprehensive understanding of the vibrational modes of the molecule. nih.gov This is particularly useful for studying the tautomeric equilibrium between the thiol and thione forms.
The application of these advanced spectroscopic methods will provide a detailed and accurate picture of the molecular properties of this compound, which is essential for rational design and the prediction of its behavior.
Computational Design and Predictive Modeling
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. For this compound, computational approaches can guide and accelerate experimental work:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties, including optimized molecular geometry, electronic structure (HOMO-LUMO energies), and spectroscopic data (NMR chemical shifts, vibrational frequencies). irjweb.com Such calculations are invaluable for interpreting experimental data and understanding the molecule's reactivity. DFT studies on the tautomerism of related heterocyclic thiols have provided significant insights into their stability and reactivity. nih.govacademicjournals.orgresearchgate.net
Molecular Docking and Virtual Screening: If a biological target for this compound derivatives is identified, molecular docking simulations can be used to predict the binding mode and affinity of these compounds to the target's active site. This allows for the in silico screening of large virtual libraries of derivatives to identify the most promising candidates for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of a series of this compound derivatives and their observed biological activity or other properties. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules.
The integration of these computational methods into the research workflow will enable a more targeted and efficient exploration of the chemical space around this compound.
Synergistic Approaches between Synthesis and Theoretical Chemistry
The most powerful approach to unlocking the full potential of this compound lies in the close integration of synthetic chemistry and theoretical modeling. This synergistic approach allows for a continuous feedback loop where computational predictions guide synthetic efforts, and experimental results validate and refine the theoretical models. Future research should embrace this integrated strategy:
Theory-Guided Synthesis: Computational modeling can be used to predict the most promising synthetic routes and reaction conditions for the preparation of novel derivatives. For example, DFT calculations can help to understand reaction mechanisms and predict the regioselectivity and stereoselectivity of a reaction, thus minimizing the need for extensive experimental optimization.
Iterative Design-Synthesize-Test-Analyze Cycles: This approach involves designing a small, focused library of compounds based on computational predictions. These compounds are then synthesized and their properties are experimentally evaluated. The experimental data is then used to refine the computational models, leading to the design of the next generation of improved compounds. This iterative process has been successfully applied in the development of various functional molecules. nih.gov
Combined Spectroscopic and Computational Analysis: The detailed characterization of synthesized compounds using advanced spectroscopic techniques can be greatly enhanced by comparing the experimental data with theoretically calculated spectra. This allows for a more confident assignment of spectral features and a deeper understanding of the molecule's structure and properties.
By fostering a close collaboration between synthetic and computational chemists, the exploration of this compound and its derivatives can be conducted with greater efficiency and a higher probability of success, ultimately leading to the discovery of new molecules with significant scientific and technological impact.
Q & A
Basic: What are the standard synthetic routes for 4-methyl-1,3-oxazole-2-thiol?
The synthesis typically involves cyclization of α-haloketones with thioureas or via oxidation/reduction of preformed heterocycles. For example:
- Step 1 : React glycerol with acetone and triethanolamine under reflux to form intermediates like (±)-2,2-dimethyl-[1,3]dioxolane derivatives .
- Step 2 : Oxidize intermediates using reagents like CrO₃ in CCl₄ or reduce with NaBH₄ to introduce thiol groups .
- Purification : Vacuum distillation or recrystallization in solvents like petroleum ether .
- Characterization : Confirm structure via ¹H NMR (δ ~2.5 ppm for methyl groups, δ ~6.8–7.5 ppm for aromatic protons) and IR (S-H stretch ~2550 cm⁻¹) .
Basic: Which spectroscopic and chromatographic methods validate the purity and structure of this compound?
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
- Infrared Spectroscopy (IR) : Identify S-H (2550 cm⁻¹), C=N (1650 cm⁻¹), and C-O (1250 cm⁻¹) stretches .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR detects methyl groups (singlet at δ 2.1–2.5 ppm) and aromatic protons (multiplet at δ 6.5–7.5 ppm). ¹³C NMR confirms oxazole ring carbons (δ 150–160 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 129 (M⁺) and fragmentation patterns (e.g., loss of SH group) .
Advanced: How to resolve contradictions in proposed reaction mechanisms (e.g., competing oxidation pathways)?
- Kinetic vs. Thermodynamic Control : Use variable-temperature experiments to identify dominant pathways. For example, CrO₃ oxidation at 0°C favors sulfoxide formation, while higher temperatures yield sulfones .
- Isotopic Labeling : Track sulfur oxidation using ³⁴S-labeled substrates to distinguish between intermediates .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies for competing pathways (e.g., sulfoxide vs. sulfone formation) .
Advanced: What crystallographic strategies are used for structural elucidation?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. High-resolution data (≤ 0.8 Å) minimizes errors in thiol group positioning .
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
- Twinned Data : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
Advanced: How to assess bioactivity and mechanistic pathways of this compound derivatives?
- In Vitro Assays :
- Target Identification :
- Pull-Down Assays : Biotinylate derivatives and use streptavidin beads to isolate binding proteins .
- Molecular Docking : AutoDock Vina predicts binding to ATP pockets (e.g., ΔG < -8 kcal/mol indicates strong affinity) .
Advanced: How to optimize synthetic yield and scalability?
- Catalyst Screening : Test bases like K₂CO₃ vs. NEt₃ for cyclization steps (yield improvement from 60% to 85%) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 2 h (e.g., 80°C, 300 W) while maintaining >90% yield .
Advanced: What computational tools predict reactivity and regioselectivity?
- DFT Calculations : Gaussian 16 evaluates frontier molecular orbitals (HOMO-LUMO gaps < 4 eV indicate high reactivity) .
- Molecular Dynamics (MD) : GROMACS simulates solvent effects on reaction trajectories (e.g., solvation shells around thiol groups) .
- Machine Learning : Train models on PubChem data to predict substituent effects on bioactivity (R² > 0.8 for validated datasets) .
Advanced: How to design structure-activity relationship (SAR) studies?
-
Substituent Variation :
Position Modification Effect on IC₅₀ (µM) 4-Methyl Replacement with Cl IC₅₀ ↓ from 45 to 22 2-Thiol Oxidation to sulfone IC₅₀ ↑ from 22 to 60 -
Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (oxazole N) and hydrophobic regions (methyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
